Acetonitrile, (o-acetylanilino)-
Overview
Description
Acetonitrile, (o-acetylanilino)-, is an organic compound that features a nitrile group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, (o-acetylanilino)-, typically involves the reaction of o-acetylaniline with acetonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often involving heating the reactants to a certain temperature to achieve the desired product.
Industrial Production Methods
Industrial production of acetonitrile, (o-acetylanilino)-, may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, (o-acetylanilino)-, can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to reduce the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Acetonitrile, (o-acetylanilino)-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetonitrile, (o-acetylanilino)-, involves its interaction with molecular targets through its nitrile and aniline groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved. The compound’s effects are mediated by its ability to participate in nucleophilic and electrophilic reactions, influencing the behavior of other molecules in the system.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with widespread use as a solvent and reagent in organic synthesis.
Aniline: An aromatic amine that serves as a precursor to many industrial chemicals.
Benzonitrile: Another nitrile compound with applications in organic synthesis and as a solvent.
Uniqueness
Acetonitrile, (o-acetylanilino)-, is unique due to the presence of both the nitrile and acetylaniline groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2-acetylanilino)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(13)9-4-2-3-5-10(9)12-7-6-11/h2-5,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVPWDRZGZZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236893 | |
Record name | Acetonitrile, (o-acetylanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88203-04-7 | |
Record name | Acetonitrile, (o-acetylanilino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088203047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, (o-acetylanilino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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